molecular formula C8H13N5 B1482411 4-(azidomethyl)-3-isobutyl-1H-pyrazole CAS No. 2098143-07-6

4-(azidomethyl)-3-isobutyl-1H-pyrazole

Cat. No.: B1482411
CAS No.: 2098143-07-6
M. Wt: 179.22 g/mol
InChI Key: RNOHVJSQNDIANM-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-3-isobutyl-1H-pyrazole is a synthetic pyrazole derivative of significant interest in chemical and pharmaceutical research. The core pyrazole structure, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its extensive biological profile and presence in commercially available drugs . The specific substitution pattern on this compound, featuring an azidomethyl group at the 4-position and an isobutyl group at the 3-position, makes it a versatile building block or intermediate for further chemical exploration. Pyrazole derivatives are extensively investigated for their wide range of biological activities, which include anti-microbial, anti-inflammatory, anti-cancer, anti-tubercular, and anti-convulsant properties, among others . The presence of the azide (-N₃) functional group is particularly valuable in modern synthetic methodology. It readily participates in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the efficient and selective synthesis of 1,2,3-triazole-linked conjugates . This reactivity makes this compound a promising precursor for constructing more complex molecules, potential probe compounds for chemical biology, or monomers for polymer science. This product is intended For Research Use Only and is not approved for human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOHVJSQNDIANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategies for Pyrazole Synthesis

Pyrazoles are commonly synthesized by condensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives or by cyclization of appropriate precursors. Recent advances have introduced methods using primary amines directly to form N-substituted pyrazoles under mild conditions without inorganic reagents, which can be adapted for various N-substituents including alkyl groups such as isobutyl.

Preparation of 3-Isobutyl-1H-pyrazole Core

The 3-isobutyl substitution on the pyrazole ring is typically introduced via alkylation of pyrazole or pyrazole boronic acid pinacol esters. A representative approach involves:

  • Alkylation of 4-pyrazoleboronic acid pinacol ester with an appropriate isobutyl halide (e.g., isobutyl bromide or chloride) in the presence of a base such as potassium carbonate in DMF at elevated temperatures (~60 °C).

  • Purification by flash column chromatography yields the 1H-pyrazole bearing the isobutyl substituent with yields reported around 58% for the isobutyl derivative.

This alkylation step is critical to install the isobutyl group at the desired position on the pyrazole ring.

Introduction of the Azidomethyl Group at the 4-Position

The azidomethyl substituent (-CH2N3) can be introduced via nucleophilic substitution reactions starting from a suitable leaving group precursor such as a halomethyl pyrazole derivative:

  • Halomethylation at the 4-position of the pyrazole ring can be achieved by halogenation reactions or by using a halomethylated pyrazole intermediate.

  • The halide (e.g., bromomethyl or chloromethyl pyrazole) is then subjected to nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent like DMF or DMSO at moderate temperatures, yielding the azidomethyl pyrazole.

This step is generally efficient and allows for the introduction of the azide functional group without affecting the pyrazole ring integrity.

Alternative Synthetic Route via Pyrazoline Dehydrogenation

A patented method describes the preparation of pyrazole derivatives including substituted variants by dehydrogenation of 2-pyrazoline intermediates in the presence of sulfuric acid and iodine or iodine compounds at 50–250 °C. Key features include:

  • The reaction proceeds via catalytic iodine acting as a dehydrogenating agent, converting 2-pyrazoline derivatives to pyrazoles.

  • The process allows for substituents such as isobutyl groups on the pyrazoline precursor, which after dehydrogenation yield the corresponding substituted pyrazole.

  • The reaction mixture is neutralized and extracted to isolate pyrazoles with purities of 85–95%, which can be further purified by distillation or recrystallization.

This method is industrially relevant for bulk synthesis due to its catalytic nature and relatively straightforward workup.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Alkylation of pyrazole boronic ester Isobutyl halide, K2CO3, DMF, 60 °C 58% yield (isobutyl pyrazole) Installation of 3-isobutyl substituent
2 Halomethylation at 4-position Halogenating agent or halomethyl pyrazole precursor Intermediate halomethyl pyrazole Precursor for azidation
3 Azidation Sodium azide, DMF or DMSO, moderate temperature High yield (azidomethyl pyrazole) Introduction of azidomethyl group
4 Dehydrogenation of pyrazoline 2-Pyrazoline derivative, H2SO4, iodine, 50–250 °C 85–95% purity pyrazole Catalytic, scalable industrial method

Research Findings and Optimization Notes

  • The alkylation reaction is sensitive to temperature and reagent stoichiometry; precise control ensures reproducible yields.

  • The azidation step is generally robust but requires careful handling of azide reagents due to safety concerns.

  • The dehydrogenation method benefits from recycling hydrogen iodide formed during the reaction, improving efficiency.

  • Purification methods such as column chromatography and recrystallization are essential to obtain high-purity final compounds.

  • Mild reaction conditions and the use of commercially available reagents make these methods practical for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(azidomethyl)-3-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-3-isobutyl-1H-pyrazole is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of compounds that interact with enzymes and receptors .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Azidomethyl-Containing Compounds
Compound Core Structure Substituents Key Reactivity/Applications Reference
4-(Azidomethyl)-3-isobutyl-1H-pyrazole Pyrazole C4: -CH₂N₃; C3: -CH₂CH(CH₃)₂ Potential click chemistry substrate; lipophilic applications Inferred
Ethyl 4-(azidomethyl)pyrazole-3-carboxylate Pyrazole C4: -CH₂N₃; C3: -COOEt Tandem reactions to diazepine-carboxamides
1-(Azidomethyl)-4-iodobenzene Benzene C1: -CH₂N₃; C4: -I Corrosion inhibition (92% efficiency)

Research Findings

  • Synthetic Flexibility: Azidomethylpyrazoles exhibit reactivity in both click chemistry and tandem cyclization reactions. For example, ethyl 4-(azidomethyl)pyrazole-3-carboxylate undergoes CuAAC with alkynes to form triazoles, while its reaction with cyanoacetamides yields diazepine-carboxamides . The isobutyl group in this compound may alter reaction kinetics due to steric effects.
  • Corrosion Inhibition : While azidomethylbenzenes show strong corrosion inhibition, analogous studies on azidomethylpyrazoles are lacking. The pyrazole core’s electron-rich nature could enhance adsorption on metal surfaces, warranting further investigation .
  • Biological Potential: Pyrazole-triazole hybrids (e.g., those from ) display antimicrobial and anticancer activity. The isobutyl group in this compound may improve membrane permeability, making it a candidate for drug discovery .

Notes

Limitations : Direct data on this compound are sparse; comparisons rely on structural analogs.

Future Directions :

  • Evaluate corrosion inhibition properties using electrochemical assays .
  • Explore tandem reactions with nitriles or ketones to expand heterocyclic libraries .
  • Assess bioavailability and toxicity for pharmaceutical applications.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(azidomethyl)-3-isobutyl-1H-pyrazole, and how is reaction progress monitored?

  • Methodological Answer : A common approach involves nucleophilic substitution or azide transfer reactions. For example, azidomethyl groups can be introduced via reaction of pyrazole precursors with azidomethyl halides under basic conditions. Reaction progress is typically monitored using thin-layer chromatography (TLC) with cyclohexane/ethyl acetate gradients (e.g., 0–25% ethyl acetate) to track product formation . Purification often employs flash chromatography on silica gel, ensuring high yield (e.g., 88% in similar syntheses) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the azidomethyl proton (δ ~3.5–4.0 ppm) and isobutyl methyl groups (δ ~0.8–1.2 ppm). In 13C NMR, the azide carbon appears at δ ~50–60 ppm .
  • IR Spectroscopy : A strong absorption band at ~2139 cm⁻¹ confirms the azide (–N₃) group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M]+ for C₁₀H₁₄N₆ requires exact mass matching within 0.1 ppm) .

Advanced Research Questions

Q. How do solvent polarity and base selection influence the yield and regioselectivity of this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., THF) paired with strong bases (e.g., t-BuOK) enhance nucleophilic substitution efficiency by stabilizing transition states. For example, THF promotes azide incorporation in pyrazole derivatives with yields >85% . Conversely, methylene chloride with trifluoroacetic acid (TFA) may favor acid-catalyzed pathways, but requires rigorous temperature control (0–50°C) to avoid side reactions .

Q. What computational strategies (e.g., DFT) can predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electronic structure of the azide group, predicting its reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include frontier molecular orbital (FMO) energies and charge distribution at the azide terminal nitrogen . Comparative studies with simpler azides (e.g., benzyl azide) can highlight steric effects from the isobutyl group .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproduct Formation : Undesired triazolodiazepines may form via tandem reactions if azides react with cyanoacetamides. Use of anhydrous solvents and exclusion of protic acids minimizes this .
  • Azide Decomposition : Thermal instability of azides requires reaction temperatures <60°C. Inert atmosphere (N₂/Ar) and light-sensitive protocols prevent degradation .

Q. How does the isobutyl substituent influence the compound’s physicochemical properties compared to other alkyl groups?

  • Methodological Answer : The isobutyl group increases hydrophobicity (logP ~2.5) compared to methyl or ethyl analogs, affecting solubility in aqueous systems. Molecular docking studies suggest that its branched structure enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), which can be validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields for azidomethylpyrazole derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading (e.g., 7.5 equiv vs. 1.0 equiv) or purification techniques (e.g., column chromatography vs. recrystallization). Systematic Design of Experiments (DoE) approaches, such as factorial design, can isolate critical factors (solvent, temperature, stoichiometry) and optimize conditions .

Applications in Biological Research

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorogenic substrates .
  • Cellular Uptake Studies : Fluorescent tagging via CuAAC enables tracking in live cells via confocal microscopy .
  • Toxicity Profiling : MTT assays assess cytotoxicity in human cell lines (e.g., HEK293), with EC₅₀ values compared to control azides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(azidomethyl)-3-isobutyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(azidomethyl)-3-isobutyl-1H-pyrazole

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